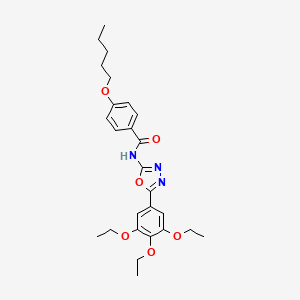

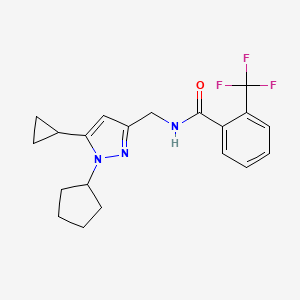

![molecular formula C17H13N3S B2711982 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile CAS No. 903790-64-7](/img/structure/B2711982.png)

2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The synthesis of new dialkyl Z-1,2-bis[(1,5-R-1H-imidazol-2-yl)sulfanyl]ethenylphosphonates was developed on the basis of the reaction of dialkyl chloroethylphosphonates with 1,5-substituted imidazole-2-thiones in anhydrous acetonitrile .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Electropolymerization and Photonic Properties

Research by Venkatanarayanan et al. (2008) focused on the electropolymerization of ruthenium aminophenanthroline metallopolymer films from an ionic liquid. This study highlights the importance of solvent choice in the deposition rate and film morphology, demonstrating significantly faster deposition in ionic liquids compared to conventional solvents like acetonitrile. The films generated show potential in electrochemical and photonic applications due to their unique electrochemiluminescence properties in the presence of tripropylamine as a coreactant, suggesting a wide range of uses in sensor and display technologies (Venkatanarayanan et al., 2008).

Reaction with Acylacetylenes

The study by Skvortsova et al. (1986) explores the reactions between benzimidazol-2-one and acylacetylenes in acetonitrile. This research provides valuable insights into the formation of N,S-diadducts and N,N-diadducts, indicating the potential for developing new organic synthesis pathways and compounds with varied functional groups (Skvortsova et al., 1986).

Synthesis of Dialkyl Z-1,2-Bis[(1,5-R-1H-imidazol-2-yl)sulfanyl]ethenylphosphonates

Egorov et al. (2020) developed a method for synthesizing new dialkyl Z-1,2-bis[(1,5-R-1H-imidazol-2-yl)sulfanyl]ethenylphosphonates. This synthesis method, based on the reaction of dialkyl chloroethylphosphonates with 1,5-substituted imidazole-2-thiones in anhydrous acetonitrile, opens up avenues for creating compounds with potential applications in pharmaceuticals and materials science due to their unique structural properties (Egorov et al., 2020).

Antioxidant and Blue Emitting Fluorophores

Research by Amorati et al. (2013) on 5-S-lipoylhydroxytyrosol and by Padalkar et al. (2015) on novel fluorescent imidazole derivatives reveals significant advancements in the synthesis of compounds with potent antioxidant properties and blue emission fluorophores. These studies demonstrate the potential of these compounds in developing new antioxidants and materials for optoelectronic devices, highlighting the versatility and wide range of applications of imidazole derivatives in enhancing the performance and efficiency of organic light-emitting diodes and other photonic devices (Amorati et al., 2013); (Padalkar et al., 2015).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action .

properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c18-11-12-21-17-19-13-16(14-7-3-1-4-8-14)20(17)15-9-5-2-6-10-15/h1-10,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIYIVMHJPWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

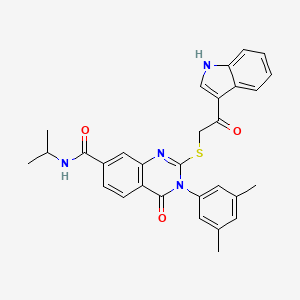

![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

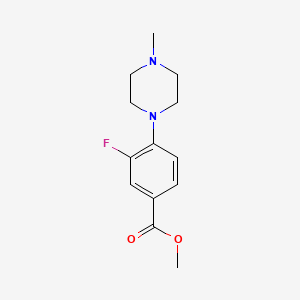

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)

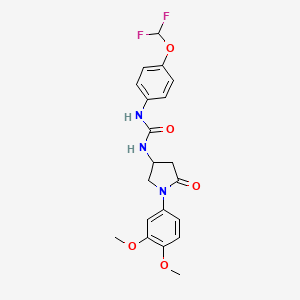

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)

![3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711922.png)